

## SHP836 mechanism of action in cancer cells

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Compound of Interest		
Compound Name:	SHP836	
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An in-depth analysis of the available scientific literature reveals that **SHP836** is a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). Its mechanism of action in cancer cells is centered on its ability to lock the SHP2 protein in an inactive conformation, thereby disrupting key oncogenic signaling pathways. This technical guide will provide a comprehensive overview of **SHP836**'s mechanism, supported by quantitative data, detailed experimental protocols representative of its class of inhibitors, and visualizations of the involved signaling pathways and experimental workflows.

#### **Core Mechanism of Action**

SHP836 functions as a non-competitive inhibitor of SHP2. Instead of binding to the active catalytic site, it occupies a "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[1][2][3] This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the PTP domain's active site, preventing it from accessing and dephosphorylating its substrates.[3][4][5][6]

The primary consequence of SHP2 inhibition by **SHP836** in cancer cells is the downregulation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][2] SHP2 is a crucial signal transducer downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, an action required for the full and sustained activation of RAS and the subsequent ERK signaling. By preventing this, **SHP836** effectively dampens the proliferative and survival signals that are often hyperactive in cancers driven by RTK mutations or amplifications.[7] Beyond the RAS-ERK



pathway, SHP2 is also known to play a role in modulating the PI3K-AKT and JAK-STAT signaling pathways.[1][8]

## **Quantitative Data**

The inhibitory activity of **SHP836** and its selectivity have been quantified in biochemical assays. While extensive cellular activity data for **SHP836** is not as widely published as for its successor compound SHP099, the foundational biochemical data is summarized below.

Parameter	Value	Notes
SHP2 IC50	12 μΜ	Half-maximal inhibitory concentration against full-length SHP2 protein.[1][9] Another source reports an IC50 of 5 μΜ.[4]
SHP1 IC50	> 100 μM	Demonstrates selectivity against the closely related phosphatase SHP1.[1]
SHP2PTP IC50	No inhibition	Shows no activity against the isolated catalytic PTP domain, confirming an allosteric mechanism.[7]

## **Signaling Pathway Diagram**

The following diagram illustrates the central role of SHP2 in the RAS-ERK signaling pathway and the point of intervention for SHP836.

Caption: SHP836 Mechanism of Action in the RAS-ERK Pathway.

# **Experimental Protocols**

Detailed experimental protocols for **SHP836** are not extensively published. However, the methodologies used to characterize its more potent successor, SHP099, are representative of the techniques required to evaluate the mechanism of action for this class of allosteric SHP2 inhibitors.



### **Biochemical SHP2 Inhibition Assay**

This assay quantifies the direct inhibitory effect of SHP836 on SHP2's phosphatase activity.

- Principle: A synthetic phosphopeptide substrate is incubated with recombinant full-length SHP2 enzyme in the presence of varying concentrations of the inhibitor. The amount of dephosphorylated product is then measured.
- Reagents:
  - Recombinant human SHP2 protein
  - Phosphopeptide substrate (e.g., 2P-IRS-1)
  - Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)
  - SHP836 dissolved in DMSO
  - Detection reagent (e.g., Malachite Green-based phosphate detection kit)
- Procedure:
  - Prepare a serial dilution of SHP836 in DMSO and then dilute into the assay buffer.
  - Add the SHP2 enzyme to the wells of a 384-well plate containing the diluted inhibitor or DMSO control.
  - Incubate for 15-30 minutes at room temperature to allow for compound binding.
  - Initiate the reaction by adding the phosphopeptide substrate.
  - Allow the reaction to proceed for 30-60 minutes at room temperature.
  - Stop the reaction and measure the released free phosphate using the detection reagent according to the manufacturer's instructions.
  - Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



### **Western Blot Analysis of ERK Phosphorylation**

This experiment assesses the downstream cellular effect of SHP2 inhibition on the MAPK pathway.

- Principle: Cancer cells dependent on RTK signaling are treated with SHP836. Cell lysates
  are then analyzed by Western blot to detect changes in the phosphorylation level of ERK (pERK), a key downstream effector.
- Cell Lines: RTK-driven cancer cell lines (e.g., KYSE520 with FGFR2 amplification, MDA-MB-468 with EGFR amplification).

#### Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with various concentrations of SHP836 (e.g., 0.1 to 30 μM) or DMSO control for a specified time (e.g., 2-4 hours).
- Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., CST lysis buffer) supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
- Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.



- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

## **Cell Viability Assay**

This assay measures the effect of **SHP836** on the proliferation and viability of cancer cells.

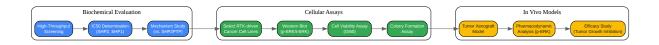
- Principle: Cells are treated with SHP836 for an extended period (e.g., 72 hours), and cell
  viability is measured, often by quantifying the ATP content, which correlates with the number
  of metabolically active cells.
- Reagents:
  - Cancer cell lines of interest
  - Complete growth medium
  - SHP836
  - CellTiter-Glo® Luminescent Cell Viability Assay kit
- Procedure:
  - Seed cells in a 96-well plate and allow them to attach.
  - Treat the cells with a range of SHP836 concentrations.
  - Incubate the plate for 72 hours under standard cell culture conditions.
  - Equilibrate the plate to room temperature.
  - Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
  - Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate reader.



 Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curve.

## **Experimental Workflow Diagram**

The following diagram outlines the typical workflow for evaluating a SHP2 inhibitor like **SHP836**, from initial biochemical screening to cellular and in vivo validation.



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**Caption:** Preclinical Evaluation Workflow for a SHP2 Inhibitor.

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